



Application Notes and Protocols for DBCO- PEG1-NHS Ester Peptide Conjugation

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Compound of Interest		
Compound Name:	DBCO-PEG1-NHS ester	
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These application notes provide a detailed protocol for the conjugation of peptides using DBCO-PEG1-NHS ester, a heterobifunctional linker that enables a two-step bioconjugation strategy. This method is widely employed in drug development, diagnostics, and materials science for the precise and stable linkage of molecules under biocompatible conditions.[1] The protocol first involves the reaction of the N-hydroxysuccinimide (NHS) ester with primary amines on the peptide, followed by a copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC) click chemistry reaction with an azide-containing molecule.[2][3]

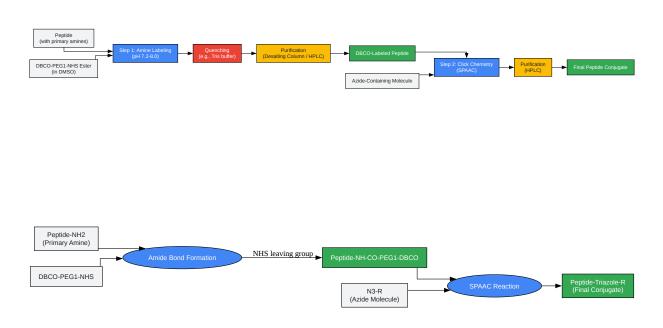
Principle of the Method

The conjugation process leverages two distinct and highly efficient reactions. Initially, the NHS ester of the DBCO-PEG1-NHS linker reacts with primary amine groups (e.g., the N-terminus or the side chain of lysine residues) on the peptide to form a stable amide bond.[2][4] This step introduces the dibenzocyclooctyne (DBCO) moiety onto the peptide. The DBCO group is a strained alkyne that readily and specifically reacts with azide-functionalized molecules via SPAAC. This "click chemistry" reaction is bioorthogonal, meaning it proceeds with high efficiency under physiological conditions without interfering with native biological processes. The inclusion of a short polyethylene glycol (PEG1) spacer enhances solubility and reduces steric hindrance.

Experimental Workflow



The overall experimental workflow for peptide conjugation using **DBCO-PEG1-NHS ester** is depicted below. It involves the initial labeling of the peptide with the DBCO linker, followed by purification and the subsequent click chemistry reaction with an azide-containing molecule of interest.



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